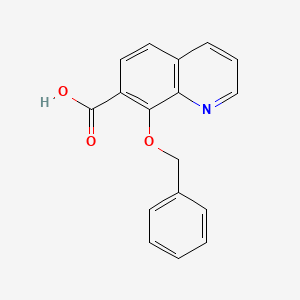

8-(Benzyloxy)quinoline-7-carboxylic acid

CAS No.: 630414-70-9

Cat. No.: VC3306478

Molecular Formula: C17H13NO3

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 630414-70-9 |

|---|---|

| Molecular Formula | C17H13NO3 |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | 8-phenylmethoxyquinoline-7-carboxylic acid |

| Standard InChI | InChI=1S/C17H13NO3/c19-17(20)14-9-8-13-7-4-10-18-15(13)16(14)21-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,20) |

| Standard InChI Key | DOCXOUXQNVHBIZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=CC3=C2N=CC=C3)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC3=C2N=CC=C3)C(=O)O |

Introduction

Chemical Identity and Structural Properties

8-(Benzyloxy)quinoline-7-carboxylic acid is an organic compound belonging to the broader family of quinoline derivatives. This compound is characterized by its specific substitution pattern that contributes to its unique chemical properties and potential biological activities.

Physical Properties

The physical characteristics of 8-(Benzyloxy)quinoline-7-carboxylic acid determine its handling, storage, and application potential in various contexts.

| Property | Description |

|---|---|

| Appearance | White powders |

| Polar Surface Area (PSA) | 59.42000 |

| LogP | 3.51200 |

| Storage Conditions | Store at 2-8°C |

The compound presents as white powders and demonstrates moderate lipophilicity as indicated by its LogP value of approximately 3.51, suggesting a balance between water solubility and membrane permeability that could be favorable for pharmaceutical applications .

Synthetic Pathways and Chemical Reactivity

Synthetic Approaches

While the search results don't provide detailed synthetic routes specifically for 8-(Benzyloxy)quinoline-7-carboxylic acid, general approaches to synthesizing similar benzyloxy-substituted quinoline carboxylic acids typically involve multi-step organic reactions. By examining related compounds, we can infer possible synthetic pathways.

Quinoline derivatives with similar substitution patterns are commonly synthesized through reactions involving appropriate quinoline precursors and benzyl halides in the presence of a base to facilitate the benzyloxy substitution. The carboxylic acid functionality at position 7 may be introduced through oxidation reactions of appropriate precursors .

Chemical Reactivity Profile

The reactivity of 8-(Benzyloxy)quinoline-7-carboxylic acid is primarily determined by its functional groups:

-

The carboxylic acid group at position 7 can participate in various reactions including esterification, amidation, and reduction.

-

The benzyloxy group at position 8 can undergo debenzylation under appropriate conditions.

-

The quinoline core provides sites for electrophilic and nucleophilic substitutions, depending on the reaction conditions.

These reactive sites make the compound versatile for further derivatization, potentially expanding its application scope in medicinal chemistry and other fields.

Pharmaceutical Applications and Biological Activities

| Application Domain | Potential Use |

|---|---|

| Pharmaceutical Industry | Starting material or intermediate for drug synthesis |

| Medical Ingredients | Component in the development of therapeutic agents |

| Quinoline-based Therapeutics | Contributes to the expansion of quinoline pharmacophore research |

The compound is primarily recognized for its applications in pharmaceuticals and as a medical ingredient, highlighting its importance in drug development contexts .

Structural Relationships and Comparative Analysis

Structural Comparison with Related Quinoline Derivatives

To better understand the potential properties and applications of 8-(Benzyloxy)quinoline-7-carboxylic acid, it is instructive to compare it with structurally related compounds.

| Compound | Key Structural Differences | Potential Impact on Properties |

|---|---|---|

| 7-(Benzyloxy)quinoline-3-carboxylic acid | Benzyloxy at position 7, carboxylic acid at position 3 | Different electronic distribution and hydrogen bonding patterns |

| 8-Benzyloxyquinoline | Lacks the carboxylic acid at position 7 | Reduced hydrophilicity, different pharmacological profile |

| 6,7-dihydroxy-quinoline-2-carboxylic acid | Dihydroxy groups at positions 6 and 7, carboxylic acid at position 2 | Increased hydrophilicity, different receptor interactions |

This comparative analysis highlights how subtle structural variations among quinoline derivatives can potentially lead to significant differences in their physicochemical and biological properties .

Structure-Activity Relationship Considerations

The specific positioning of functional groups on the quinoline scaffold plays a crucial role in determining biological activity:

-

The 8-benzyloxy substituent may influence interaction with specific biological targets through hydrophobic interactions and hydrogen bonding capabilities.

-

The carboxylic acid group at position 7 provides a site for hydrogen bonding and potential derivatization to create more complex molecules with enhanced biological activities.

-

The quinoline core itself is a privileged structure in medicinal chemistry, known to interact with various biological targets including enzymes and receptors.

| Parameter | Specification |

|---|---|

| Purity | 95+% |

| Impurity | ≤0.02 |

| Packaging | As per buyer requirement |

| Delivery Time | Dependent on order quantity |

| Transportation | By courier or by sea |

These specifications indicate that the compound is produced at a quality level suitable for research applications, including as a starting material for pharmaceutical development .

| Regulatory Aspect | Detail |

|---|---|

| VAT | 17.0% |

| Tax Rebate Rate | 13.0% |

| MFN Tariff | 6.5% |

| General Tariff | 20.0% |

These regulatory details are important considerations for entities involved in the production, import, export, or use of this compound in commercial or research settings .

Research Methodology and Quality Control

| Storage Parameter | Recommendation |

|---|---|

| Temperature | 2-8°C (refrigerated) |

| Container | Air-tight, protected from light |

| Humidity | Low humidity environment |

These storage recommendations help prevent degradation through hydrolysis, oxidation, or other chemical processes that could affect the compound's purity and efficacy in subsequent applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume